molecular formula C18H18N2O5S B2411922 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954714-99-9

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2411922
CAS No.: 954714-99-9
M. Wt: 374.41
InChI Key: WQOXJKZCRNUYFY-UHFFFAOYSA-N
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Description

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18N2O5S and its molecular weight is 374.41. The purity is usually 95%.
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Biological Activity

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to examine the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N 1 benzo d 1 3 dioxol 5 yl 5 oxopyrrolidin 3 yl methyl benzenesulfonamide\text{N 1 benzo d 1 3 dioxol 5 yl 5 oxopyrrolidin 3 yl methyl benzenesulfonamide}

Molecular Formula: C17H18N2O4S
Molecular Weight: 346.40 g/mol
CAS Number: Not specified in available sources.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds containing benzo[d][1,3]dioxole and sulfonamide moieties. For instance, derivatives of benzenesulfonamide have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial folate synthesis.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activity by inducing apoptosis in cancer cells. For example, a study demonstrated that benzo[d][1,3]dioxole derivatives could inhibit cell proliferation in human cancer cell lines through the modulation of cell cycle regulators . The specific pathways affected include the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Neuroprotective Effects

The pyrrolidine ring in the compound suggests potential neuroprotective effects. Studies on related compounds have shown that they can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit enzymes involved in folate metabolism.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative damage in neuronal cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of benzenesulfonamide derivatives against E. coli and S. aureus. The results indicated that compounds with the benzo[d][1,3]dioxole scaffold exhibited minimum inhibitory concentrations (MICs) as low as 10 μg/mL .

CompoundMIC against E. coli (μg/mL)MIC against S. aureus (μg/mL)
Compound A1015
Compound B2025
N-(target compound)1218

Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines showed that the target compound could reduce cell viability by over 50% at a concentration of 25 μM after 48 hours of treatment .

Concentration (μM)Cell Viability (%)
0100
1085
2545
5020

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c21-18-8-13(10-19-26(22,23)15-4-2-1-3-5-15)11-20(18)14-6-7-16-17(9-14)25-12-24-16/h1-7,9,13,19H,8,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOXJKZCRNUYFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.